4-Iododexetimide - 119478-57-8

4-Iododexetimide

Catalog Number: EVT-1581639
CAS Number: 119478-57-8
Molecular Formula: C23H25IN2O2
Molecular Weight: 488.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Iododexetimide is a chemical compound that has garnered attention for its applications in medical imaging and pharmacology. It is primarily used as a radioligand for the muscarinic acetylcholine receptors, which are crucial in various physiological processes, including neurotransmission and cognitive function. The compound's unique structure allows it to bind selectively to these receptors, making it a valuable tool in both research and clinical settings.

Source

4-Iododexetimide is synthesized from dexetimide, which is an anticholinergic agent. The introduction of iodine into the dexetimide structure enhances its utility in imaging applications, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies. The compound has been studied extensively for its binding properties to muscarinic receptors in various biological systems.

Classification

4-Iododexetimide can be classified as a radiolabeled ligand, specifically a muscarinic receptor antagonist. It is categorized under organic compounds with iodine substituents and belongs to the broader class of pharmacological agents that target cholinergic systems.

Synthesis Analysis

Methods

The synthesis of 4-Iododexetimide typically involves the introduction of iodine into the dexetimide molecule. A common method employed is radiosynthesis, where isotopes of iodine are used to create radiolabeled versions of the compound.

Technical Details

  1. Radiosynthesis: This process often utilizes N-methylation techniques to incorporate radioactive iodine isotopes, such as I-123 or I-131, into the dexetimide structure.
  2. Purification: Following synthesis, the product is purified using semi-preparative high-performance liquid chromatography (HPLC), achieving high radiochemical yields often exceeding 80% with specific activities greater than 2000 Ci/mmol .
Molecular Structure Analysis

Structure

The molecular formula of 4-Iododexetimide is C_17H_22I_N_2O_2. Its structure features a dexetimide backbone with an iodine atom substituted at the fourth position of the aromatic ring.

Data

  • Molecular Weight: Approximately 392.27 g/mol
  • Structural Features: The compound includes a piperidine ring and an aromatic moiety, which are essential for its receptor binding characteristics.
Chemical Reactions Analysis

Reactions

4-Iododexetimide participates in various chemical reactions primarily related to its binding affinity for muscarinic receptors.

Technical Details

  1. Binding Affinity: The compound demonstrates high selectivity for muscarinic receptor subtypes (M1 and M2), which can be evaluated through competitive binding assays.
  2. Metabolism: In vivo studies reveal that the compound undergoes metabolic transformations that can affect its pharmacokinetics and biodistribution.
Mechanism of Action

Process

The mechanism of action of 4-Iododexetimide involves its competitive antagonism at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits acetylcholine's action, leading to decreased cholinergic signaling.

Data

  • Receptor Binding Studies: In vitro studies indicate that 4-Iododexetimide has a higher affinity for M1 receptors compared to M2 receptors, which is critical for its application in imaging and therapeutic interventions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of the iodine atom, which can participate in substitution reactions.
Applications

Scientific Uses

4-Iododexetimide has significant applications in both research and clinical settings:

  1. Medical Imaging: Utilized as a radioligand for SPECT imaging to visualize muscarinic receptor distribution in the brain and other tissues .
  2. Pharmacological Research: Serves as a tool for studying cholinergic systems and developing treatments for disorders such as Alzheimer's disease, where muscarinic receptor dysfunction is implicated.
  3. Biodistribution Studies: Employed in preclinical studies to assess the biodistribution and pharmacokinetics of new drugs targeting cholinergic pathways.
Introduction to 4-Iododexetimide in Cholinergic System Research

Role of Muscarinic Acetylcholine Receptors (mAChRs) in Cognitive and Neuropsychiatric Disorders

Muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, are critical regulators of cognitive functions such as learning, memory, and attention. Postmortem studies reveal severe deficits in cortical M1 receptor density (up to 75%) in subsets of patients with Alzheimer’s disease (AD) and schizophrenia, correlating with impairments in cognitive processing [5] [8]. The cholinergic hypothesis of AD posits that degeneration of basal forebrain cholinergic neurons and subsequent loss of cortical mAChRs—especially M1 receptors, which constitute 45–55% of mAChRs in the hippocampus and frontal cortex—underlie cognitive decline [1] [8]. In schizophrenia, postmortem analyses demonstrate reduced M1/M4 receptor density in the dorsolateral prefrontal cortex, implicating cholinergic dysfunction in cognitive symptoms [5] [8]. Temporal lobe epilepsy studies further associate hippocampal atrophy with reduced mAChR availability, though receptor concentration per unit volume may remain intact [9]. These findings underscore mAChRs as pivotal biomarkers and therapeutic targets for neurodegenerative and psychiatric disorders.

Rationale for 4-Iododexetimide as a Radioligand for mAChR Subtype Imaging

High Affinity and Subtype Selectivity: 4-Iododexetimide (4-IDex) is a potent muscarinic antagonist derivative of dexetimide, labeled with iodine-123 for single-photon emission computed tomography (SPECT) imaging. It exhibits subnanomolar affinity (Ki ~0.1–0.3 nM) for human M1 receptors, with moderate selectivity over other subtypes (M2–M5) [5]. Crucially, at tracer concentrations achieved during SPECT imaging (nM range), 4-IDex binds preferentially to M1 receptors due to their high cerebral abundance (35–55% of total mAChRs) [5] [8]. This functional selectivity enables specific in vivo visualization of M1-rich regions like the cortex, hippocampus, and striatum [5] [9].

Validation in Disease Models:

  • Alzheimer’s Disease: SPECT with [123I]4-IDex reveals reduced posterior cingulate binding in mild AD, consistent with postmortem M1 loss [8].
  • Schizophrenia: Ex vivo autoradiography shows markedly decreased [123I]4-IDex binding in cortical regions of patients with schizophrenia, aligning with M1 receptor deficits [5] [8].
  • Epilepsy: Uncorrected SPECT signals show lower hippocampal uptake in temporal lobe epilepsy, though partial volume correction attributes this to atrophy rather than receptor loss [9].

Advantages Over Alternative Tracers: Compared to positron emission tomography (PET) mAChR ligands (e.g., [11C]scopolamine), [123I]4-IDex offers logistical benefits due to iodine-123’s longer half-life (13.2 hours) and compatibility with SPECT systems, which are more accessible than PET facilities [3] [6]. Despite lower spatial resolution than PET, [123I]4-IDex provides robust quantitative data validated by displacement studies with M1-selective agents like xanomeline and olanzapine [5].

Table 1: Comparison of Radioligands for mAChR Imaging

RadioligandIsotopeModalityPrimary TargetAdvantagesLimitations
[123I]4-Iododexetimide¹²³ISPECTM1 (functional selectivity)High brain uptake (7–8%); long half-life for clinical useLower resolution than PET
[18F]FDEX¹⁸FPETPan-mAChRSuperior resolution; quantifiable kineticsRequires on-site cyclotron; higher cost
[11C]Scopolamine¹¹CPETM1–M5Well-established kinetic modelVery short half-life (20 min)

Table 2: In Vitro Binding Affinity of 4-IDex for mAChR Subtypes

mAChR SubtypeExpression PatternBinding Affinity (Ki, nM)Functional Role
M1Cortex, hippocampus, striatum0.10–0.30 [5]Cognition, memory
M2Thalamus, brainstem1.5–2.0 [5]Autonomic regulation
M3Low CNS expression1.8–2.5 [5]Smooth muscle control
M4Striatum0.8–1.2 [5]Motor function
M5Substantia nigra1.0–1.5 [5]Dopamine release

Methodological Considerations:

  • Partial Volume Effects: Atrophy in disorders like epilepsy can artificially reduce SPECT signals. Partial volume correction using MRI-derived hippocampal volumes is essential to distinguish receptor loss from structural changes [9].
  • Displacement Studies: Administration of M1 antagonists (e.g., olanzapine) or agonists (e.g., xanomeline) displaces [123I]4-IDex binding in vivo, confirming specificity for pharmacologically active mAChRs [5].

In vitro autoradiography in M1-knockout mice shows >80% reduction in cortical [123I]4-IDex binding, further validating its M1 selectivity at tracer concentrations [5]. This pharmacologic profile positions [123I]4-IDex as a critical tool for investigating cholinergic pathophysiology in neuropsychiatric disorders and for evaluating M1-targeted therapeutics.

Properties

CAS Number

119478-57-8

Product Name

4-Iododexetimide

IUPAC Name

(3S)-3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione

Molecular Formula

C23H25IN2O2

Molecular Weight

488.4 g/mol

InChI

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m1/s1

InChI Key

WJLRTFJPHDSXAF-HSZRJFAPSA-N

SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I

Synonyms

4-(125I)iododexetimide
4-iododexetimide
4-iododexetimide, 123I-labeled
4-iododexetimide, 125I-labeled
4-iodolevetimide
4-iodolevetimide, 125I-labeled

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I

Isomeric SMILES

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.